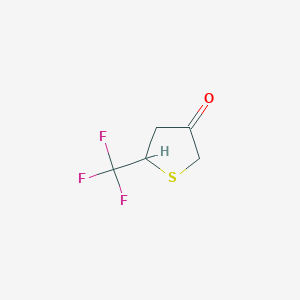
5-(Trifluoromethyl)thiolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(Trifluoromethyl)thiolan-3-one” is a chemical compound with the CAS Number: 51907-04-1 . It has a molecular weight of 170.16 . The IUPAC name for this compound is 5-(trifluoromethyl)dihydrothiophen-3(2H)-one . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H5F3OS/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 170.16 and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
1. Supramolecular Chemistry and Proton Conductivity
A study by Cao et al. (2015) explores a polyoxometalate-organic supramolecular nanotube, highlighting the importance of thiol-based compounds in creating structures with high chemical stability and proton-conducting properties. Although not directly using 5-(Trifluoromethyl)thiolan-3-one, this research underscores the potential of thiol and trifluoromethyl compounds in developing advanced materials with unique electrical properties (Cao et al., 2015).
2. Spectroscopic Characterization and Theoretical Studies
Gökce et al. (2016) focus on the spectroscopic characterization and quantum chemical computations of a thiol molecule, providing a foundation for understanding the electronic and structural properties of thiol-containing compounds. Such studies are crucial for the application of these compounds in various fields, including material science and pharmaceuticals (Gökce et al., 2016).
3. Corrosion Inhibition
Research by Mert et al. (2011) demonstrates the use of a triazole-thiol compound as a corrosion inhibitor for carbon steel, highlighting the potential of thiol-based compounds in protecting metals from corrosion. This suggests that this compound could find applications in corrosion prevention (Mert et al., 2011).
4. Thiol-click Chemistry
A review by Hoyle et al. (2010) discusses the versatility of thiol-click chemistry for synthesizing small molecules and polymers, indicating the broad applicability of thiol groups in chemical synthesis. This area of research could be relevant for compounds like this compound in facilitating various chemical reactions (Hoyle et al., 2010).
5. Fluorescent and Colorimetric Probes for Thiol Detection
Chen et al. (2010) review the development of fluorescent or colorimetric sensors for thiols, emphasizing the importance of thiol-based compounds in biological and chemical sensing applications. The functional groups present in this compound could potentially be utilized in the design of new sensors (Chen et al., 2010).
Safety and Hazards
The safety information for “5-(Trifluoromethyl)thiolan-3-one” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
5-(trifluoromethyl)thiolan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3OS/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDDPIMIZNZXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2796013.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide](/img/structure/B2796014.png)
![4-(Cyclobutanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2796016.png)
![2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide](/img/structure/B2796019.png)
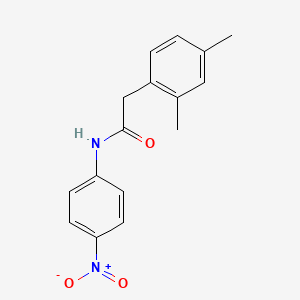
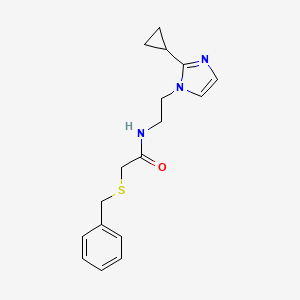
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2796024.png)
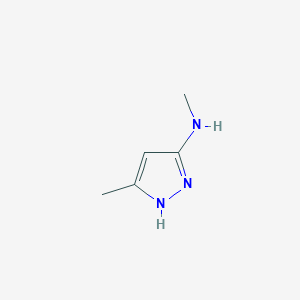
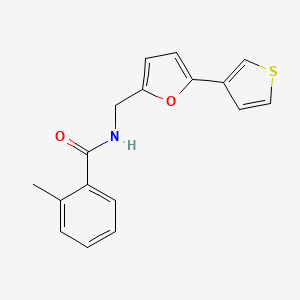

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2796030.png)

![N-cyclohexyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2796032.png)
![5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2796034.png)
